molecular formula C18H20N4O3S B2947496 N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1251550-37-4

N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide

Cat. No.: B2947496
CAS No.: 1251550-37-4
M. Wt: 372.44
InChI Key: ABKYRYAUURHQKM-UHFFFAOYSA-N
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Description

“N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an isothiazolo ring, which is a five-membered ring containing a nitrogen atom and a sulfur atom . The compound also has various substituents, including a benzyl group, an isobutyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific reagents and conditions used. The pyrimidine and isothiazolo rings could potentially undergo various reactions, and the substituents could also be involved in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • Microwave-Assisted Synthesis: A study by Youssef et al. (2012) explores the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing modern techniques that enhance the efficiency of synthesizing complex heterocyclic compounds. This approach could be applicable to the synthesis of compounds similar to N3-benzyl-6-isobutyl-N3-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide, providing higher yields in shorter times than conventional methods (Youssef, Azab, & Youssef, 2012).

Biological Activity and Potential Applications

  • Antimicrobial Evaluation: Bhuiyan et al. (2006) discuss the synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity. This research highlights the potential of heterocyclic compounds in contributing to the development of new antimicrobial agents, which could be relevant for compounds with a core structure similar to the one under discussion (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Supramolecular Chemistry

  • Hydrogen-bonded Supramolecular Assemblies: Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form supramolecular assemblies through hydrogen bonding, demonstrating the utility of such compounds in the design of advanced materials with potential applications in nanotechnology and materials science (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Novel Synthetic Pathways

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity if it’s a pharmaceutical compound .

Properties

IUPAC Name

N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)9-22-16(23)14-13(19-18(22)25)15(26-20-14)17(24)21(3)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKYRYAUURHQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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